molecular formula C21H26FN5OS B11199237 N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11199237
M. Wt: 415.5 g/mol
InChI Key: QUECCQUAARSZKI-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl-substituted piperazine, and a pyrimidinyl sulfanyl moiety, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved through the reaction of 2-fluoroaniline with piperazine under controlled conditions.

    Pyrimidine Derivative Synthesis: The next step is the preparation of the pyrimidine derivative. This involves the reaction of appropriate starting materials to form the 6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine.

    Thioether Formation: The pyrimidine derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the cyclopentyl acetamide with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the pyrimidine ring or other functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, this compound is of interest due to its potential interactions with biological targets. It may be used in studies related to receptor binding, enzyme inhibition, or as a lead compound in drug discovery.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-Cyclopentyl-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide stands out due to its unique combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26FN5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-cyclopentyl-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H26FN5OS/c22-17-7-3-4-8-18(17)26-9-11-27(12-10-26)19-13-21(24-15-23-19)29-14-20(28)25-16-5-1-2-6-16/h3-4,7-8,13,15-16H,1-2,5-6,9-12,14H2,(H,25,28)

InChI Key

QUECCQUAARSZKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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